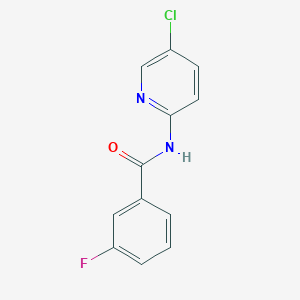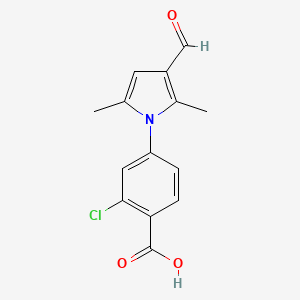
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide, also known as DMBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBC belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer cells.
Advantages and Limitations for Lab Experiments
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has several advantages for use in lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to exhibit low toxicity in various cell types and animal models, indicating its potential for use in therapeutic applications. However, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide also has some limitations, including its relatively low solubility in aqueous solvents, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action at the molecular level. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has shown promising results in various preclinical studies, and further research is needed to determine its potential for use in clinical settings. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide may also have potential applications in the field of fluorescence imaging, as a fluorescent probe for imaging of biological systems.
Synthesis Methods
The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide involves the reaction of 5-chloro-6-methyl-1,3-benzothiazol-2-amine with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine and the acid chloride, resulting in the formation of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide. The purity and yield of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide can be improved by using different solvents and reaction conditions.
Scientific Research Applications
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has also been studied for its potential use as a fluorescent probe for imaging of biological systems.
properties
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-9-4-10(2)6-12(5-9)16(21)20-17-19-14-8-13(18)11(3)7-15(14)22-17/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPERRWIZCHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)


![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)

![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)